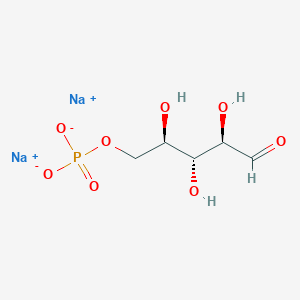

(2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt: is a chemical compound with significant relevance in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a phosphate group, making it a versatile molecule in biochemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt typically involves the phosphorylation of a suitable precursor molecule. One common method includes:

Starting Material: The synthesis begins with a pentose sugar, such as ribose.

Oxidation: The sugar undergoes oxidation to introduce the keto group at the fifth carbon.

Phosphorylation: The hydroxyl groups at the second, third, and fourth positions are phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl₃) under controlled conditions.

Neutralization: The resulting product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale Fermentation: Utilizing microbial fermentation to produce the precursor sugars.

Chemical Modification: Employing large-scale chemical reactors for the oxidation and phosphorylation steps.

Purification: Using techniques such as crystallization and chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo further oxidation to form various derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering its chemical properties.

Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂).

Major Products

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Halogenated derivatives, esters.

Applications De Recherche Scientifique

Biochemical Role

1.1 Metabolic Pathways

D-ribose 5-phosphate is a crucial intermediate in the pentose phosphate pathway (PPP), which is essential for nucleotide synthesis and cellular metabolism. It serves as a precursor for the synthesis of nucleotides and nucleic acids, thereby playing a vital role in cellular energy production and genetic material formation.

1.2 Energy Metabolism

This compound is integral in energy metabolism due to its involvement in ATP (adenosine triphosphate) production. It contributes to the regeneration of ATP from ADP (adenosine diphosphate), which is critical for various cellular functions such as muscle contraction and nerve impulse transmission.

Pharmaceutical Applications

2.1 Cardiovascular Health

Research indicates that D-ribose supplementation may improve heart function in patients with ischemic heart disease and congestive heart failure by enhancing myocardial energy metabolism . Clinical studies have shown that it can alleviate symptoms of fatigue and improve exercise tolerance in these patients.

2.2 Chronic Fatigue Syndrome

D-ribose has been studied for its potential benefits in managing chronic fatigue syndrome (CFS) and fibromyalgia. A randomized controlled trial demonstrated that patients receiving D-ribose reported significant improvements in energy levels and quality of life compared to those receiving a placebo .

Nutritional Supplementation

D-ribose is available as a dietary supplement aimed at enhancing athletic performance and recovery. Athletes use it to potentially increase energy levels and reduce muscle soreness post-exercise .

Data Table: Summary of Research Findings

Case Studies

5.1 Case Study on Ischemic Heart Disease

A study involving 20 patients with ischemic heart disease showed that supplementation with D-ribose led to improved myocardial energy metabolism, which was assessed through echocardiographic measurements before and after treatment . Patients reported reduced angina episodes and improved exercise capacity.

5.2 Case Study on Chronic Fatigue Syndrome

In a double-blind study with 41 participants suffering from CFS, those who received D-ribose reported significant improvements in fatigue severity scores compared to the control group . The results suggested that D-ribose could be a beneficial adjunct therapy for managing CFS symptoms.

Mécanisme D'action

The compound exerts its effects primarily through its interaction with enzymes and metabolic pathways. The phosphate group is crucial for its role in phosphorylation reactions, which are essential in energy transfer and signal transduction processes. The hydroxyl groups facilitate binding to active sites of enzymes, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ribose-5-phosphate: Shares a similar structure but lacks the keto group at the fifth carbon.

Glucose-6-phosphate: Another phosphorylated sugar with a different arrangement of hydroxyl groups.

Fructose-1,6-bisphosphate: Contains two phosphate groups and is involved in glycolysis.

Uniqueness

Structural Features: The presence of both multiple hydroxyl groups and a keto group makes (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt unique in its reactivity and binding properties.

Versatility: Its ability to participate in various chemical reactions and its role in multiple biological pathways highlight its versatility compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Activité Biologique

(2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt, commonly referred to as D-Ribose 5-phosphate disodium salt (CAS Number: 18265-46-8), is a significant biochemical compound involved in various metabolic pathways. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C5H9Na2O8P

- Molar Mass : 274.07 g/mol

- Solubility : Soluble in water at 50 mg/mL

- Appearance : White to yellowish powder

- Storage Conditions : Recommended storage at -20°C

Biological Role

D-Ribose 5-phosphate plays a crucial role in the Pentose Phosphate Pathway (PPP) , an essential metabolic pathway that generates NADPH and ribose 5-phosphate for nucleotide synthesis. It is an intermediate product in the oxidative branch of the PPP and is vital for the biosynthesis of nucleotides and nucleic acids.

- Nucleotide Synthesis : D-Ribose 5-phosphate is a precursor for the synthesis of nucleotides, which are fundamental components of DNA and RNA.

- Energy Metabolism : It contributes to cellular energy metabolism by participating in the formation of ATP through nucleotide salvage pathways.

- Oxidative Stress Response : By generating NADPH through the PPP, it helps in maintaining redox balance within cells and supports antioxidant defense mechanisms.

Research Findings

Several studies have highlighted the biological activity and therapeutic potential of D-Ribose 5-phosphate:

Table 1: Summary of Research Findings

Case Studies

- Cardiovascular Health : Research has shown that supplementation with D-Ribose can improve heart function in patients with coronary artery disease by enhancing ATP levels during ischemic episodes.

- Chronic Fatigue Syndrome : Clinical trials indicate that D-Ribose supplementation may alleviate symptoms of chronic fatigue syndrome by restoring energy levels through improved nucleotide synthesis.

Applications

D-Ribose 5-phosphate disodium salt has diverse applications:

- Biochemical Research : Used as a reagent in enzymatic assays and studies focused on metabolic pathways.

- Pharmaceuticals : Potential use in treatments for conditions associated with energy deficits, such as heart disease and chronic fatigue.

- Nutritional Supplements : Marketed as a supplement to enhance athletic performance and recovery.

Propriétés

Numéro CAS |

18265-46-8 |

|---|---|

Formule moléculaire |

C5H9Na2O8P |

Poids moléculaire |

274.07 g/mol |

Nom IUPAC |

disodium;[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate |

InChI |

InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2/t3-,4+,5-;;/m0../s1 |

Clé InChI |

MSUSOPCULOEKKB-LMQMBFIUSA-L |

SMILES |

C(C(C(C(C=O)[O-])[O-])O)OP(=O)(O)O.[Na+].[Na+] |

SMILES isomérique |

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |

SMILES canonique |

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.